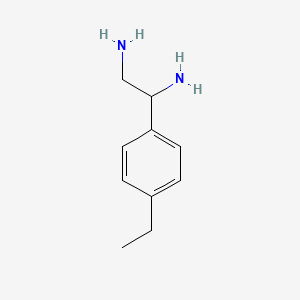

1-(4-Ethylphenyl)ethane-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-(4-ethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3 |

InChI Key |

TVIRYCQOSWAKEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-(4-Ethylphenyl)ethane-1,2-diamine: A Technical Guide

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of 1-(4-Ethylphenyl)ethane-1,2-diamine. The information presented is compiled from established chemical literature and data from analogous compounds, offering a predictive yet robust framework for researchers, scientists, and professionals in drug development.

Introduction

Vicinal diamines are crucial structural motifs in a wide array of biologically active compounds and are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their ability to chelate metals and form hydrogen bonds makes them valuable components in the design of therapeutic agents and catalysts. This compound, in particular, presents an interesting scaffold with potential applications in the development of novel ligands and pharmaceuticals. This guide outlines a feasible synthetic pathway and the expected analytical characterization of this compound.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of this compound is proposed, starting from the commercially available 1-(4-ethylphenyl)ethanone. The pathway involves the formation of an oxime intermediate, followed by its reduction to the target diamine.

Experimental Protocols

Step 1: Synthesis of 1-(4-Ethylphenyl)ethanone oxime

This procedure is adapted from established methods for the synthesis of oximes from acetophenones.[3][4]

Materials:

-

1-(4-ethylphenyl)ethanone

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-ethylphenyl)ethanone in ethanol.

-

Add hydroxylamine hydrochloride to the solution, followed by the slow addition of pyridine.

-

Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(4-ethylphenyl)ethanone oxime.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The reduction of the oxime can be achieved using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

-

1-(4-Ethylphenyl)ethanone oxime

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure (using LiAlH₄):

-

In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of 1-(4-ethylphenyl)ethanone oxime in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and bubble dry hydrogen chloride gas to precipitate the diamine as its hydrochloride salt.

-

Filter the salt and wash with a small amount of cold solvent.

-

To obtain the free base, dissolve the hydrochloride salt in water, basify with a concentrated sodium hydroxide solution, and extract the diamine with an organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Characterization Data

Physical Properties of Precursor: 1-(4-ethylphenyl)ethanone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [5] |

| Molecular Weight | 148.20 g/mol | [5] |

| Appearance | Colorless or pale yellow liquid | [6] |

| Boiling Point | 125 °C at 20 mmHg | [6] |

| Density | 0.993 g/mL at 25 °C | [6] |

Predicted Characterization Data for this compound

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, ppm) | δ 7.10-7.30 (m, 4H, Ar-H), δ 4.00-4.20 (m, 1H, CH-NH₂), δ 2.80-3.00 (m, 2H, CH₂-NH₂), δ 2.64 (q, 2H, Ar-CH₂-CH₃), δ 1.50-2.00 (br s, 4H, NH₂), δ 1.23 (t, 3H, Ar-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 143.0-145.0 (Ar-C), δ 128.0-129.0 (Ar-CH), δ 126.0-127.0 (Ar-CH), δ 55.0-58.0 (CH-NH₂), δ 48.0-51.0 (CH₂-NH₂), δ 28.5 (Ar-CH₂-CH₃), δ 15.5 (Ar-CH₂-CH₃) |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 3000-3100 (Ar C-H stretch), 2850-2960 (Aliphatic C-H stretch), 1600-1620 (C=C stretch, aromatic), 1450-1510 (C=C stretch, aromatic), 800-840 (p-disubstituted benzene C-H bend) |

| Mass Spec. (EI) | m/z (%): 164 (M⁺), 147 (M⁺ - NH₃), 135 (M⁺ - C₂H₅), 119 (M⁺ - CH₂NH₂) |

Logical Relationships in Synthesis

The synthesis follows a logical progression from a ketone to a diamine, a common transformation in organic chemistry.

Conclusion

This technical guide provides a detailed, albeit predictive, protocol for the synthesis and characterization of this compound. The proposed methodology is based on well-established and reliable chemical transformations. The tabulated data and workflow diagrams offer a clear and concise resource for researchers aiming to synthesize and study this and related vicinal diamines for applications in drug discovery and materials science. Further experimental validation is necessary to confirm the specific reaction conditions and analytical data presented herein.

References

- 1. Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-(4-ETHYLPHENYL)ETHAN-1-ONE | CAS 937-30-4 [matrix-fine-chemicals.com]

- 6. 1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4 - iChemical [ichemical.com]

An In-depth Technical Guide to 1-(4-Ethylphenyl)ethane-1,2-diamine and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific data on the specific compound 1-(4-Ethylphenyl)ethane-1,2-diamine is limited. This guide provides a comprehensive overview of the closely related chiral compound, (1R)-1-(4-ethylphenyl)ethane-1,2-diamine, and presents a plausible synthetic route for this class of molecules based on established chemical principles.

Core Physical and Chemical Properties

Due to the scarcity of experimental data for the requested compound, the following table summarizes the known properties of the closely related chiral analog, (1R)-1-(4-ethylphenyl)ethane-1,2-diamine, and the parent compound, ethane-1,2-diamine, to provide a comparative context.

| Property | (1R)-1-(4-ethylphenyl)ethane-1,2-diamine | Ethane-1,2-diamine (en) |

| CAS Number | 1213310-56-5 | 107-15-3[1][2] |

| Molecular Formula | C₁₀H₁₆N₂ | C₂H₈N₂[1][2] |

| Molecular Weight | 164.25 g/mol | 60.10 g/mol [2][3] |

| Appearance | Not specified | Clear, colorless liquid[1][2][3] |

| Boiling Point | Not specified | 118 °C[1] |

| Melting Point | Not specified | 8.5 °C[1][2] |

| Density | Not specified | 0.899 g/mL at 25 °C[1][2] |

| Solubility | Not specified | Miscible with water and alcohol[1] |

| Purity | 95% (as specified by some suppliers) | ≥99% (ReagentPlus®)[1] |

Experimental Protocols: Synthesis of Chiral 1,2-Diamines

Chiral 1,2-diamines are valuable building blocks in medicinal chemistry and asymmetric catalysis. A common and effective method for their synthesis is the reductive amination of α-amino ketones. This process involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding diamine.

Representative Protocol: Asymmetric Reductive Amination for the Synthesis of a Chiral 1,2-Diamine

This protocol describes a general procedure for the synthesis of a chiral 1,2-diamine from a corresponding α-amino ketone. This method is a plausible route for the synthesis of this compound, starting from 1-(4-ethylphenyl)-1-oxopropan-2-amine.

Materials:

-

α-Amino ketone hydrochloride (1.0 eq)

-

Ammonia in methanol (7N solution, 10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Imine Formation: The α-amino ketone hydrochloride (1.0 eq) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath. A solution of ammonia in methanol (10 eq) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reaction mixture is cooled again to 0 °C. Sodium cyanoborohydride (1.5 eq) is added portion-wise, ensuring the temperature does not rise significantly. The reaction is then stirred at room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the dropwise addition of 2N HCl until the pH is acidic, which neutralizes the excess reducing agent. The methanol is then removed under reduced pressure. The aqueous residue is basified with 2N NaOH until the pH is approximately 10-12.

-

Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under reduced pressure to yield the crude diamine. Further purification can be achieved by column chromatography on silica gel.

Mandatory Visualization: Synthesis Workflow

Caption: A generalized workflow for the synthesis of chiral 1,2-diamines.

References

An In-depth Technical Guide to the Discovery and Isolation of 1-(4-Ethylphenyl)ethane-1,2-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 1-(4-Ethylphenyl)ethane-1,2-diamine derivatives. While the specific discovery of this class of compounds is not extensively documented in publicly available literature, their synthesis can be achieved through established methodologies for creating vicinal diamines, a crucial structural motif in medicinal chemistry and asymmetric catalysis. This guide details theoretical synthetic pathways, general experimental protocols, and characterization data based on related structures.

Synthetic Pathways

The primary route for the synthesis of this compound derivatives commences with the commercially available precursor, 4-ethylacetophenone. The general strategies involve the formation of a Schiff base followed by reduction, or direct reductive amination. Asymmetric synthesis approaches can be employed to obtain specific stereoisomers.

A common synthetic approach involves the condensation of a substituted acetophenone with ethylenediamine to form a Schiff base ligand. For instance, N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine has been synthesized by the condensation of 4-chloroacetophenone with ethylenediamine in methanol, catalyzed by sulfuric acid[1]. A similar strategy can be applied to 4-ethylacetophenone.

The resulting Schiff base can then be reduced to the corresponding diamine. Alternatively, direct reductive amination of 4-ethylacetophenone offers a more direct route to the diamine derivatives.

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis and isolation of this compound derivatives, adapted from established procedures for analogous compounds.

Synthesis of N,N′-Bis[1-(4-ethylphenyl)ethylidene]ethane-1,2-diamine (Schiff Base)

Materials:

-

4-Ethylacetophenone

-

Ethylenediamine

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve 4-ethylacetophenone (2 mmol) in methanol (20 mL).

-

Add ethylenediamine (1 mmol) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield the Schiff base.

Reduction of the Schiff Base to this compound

Materials:

-

N,N′-Bis[1-(4-ethylphenyl)ethylidene]ethane-1,2-diamine

-

Sodium Borohydride (NaBH₄)

-

Ethanol

Procedure:

-

Suspend the Schiff base (1 mmol) in ethanol (25 mL).

-

Cool the suspension in an ice bath.

-

Slowly add sodium borohydride (4 mmol) in portions.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diamine.

-

Purify the crude product by column chromatography.

Characterization Data

The synthesized compounds would be characterized by various spectroscopic methods. The following table summarizes the expected and reported data for related compounds.

| Compound | Method | Expected/Reported Data | Reference |

| N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine | ¹H-NMR | Signals corresponding to aromatic protons, methyl protons, and ethylenediamine bridge protons. | [1] |

| ¹³C-NMR | Resonances for aromatic carbons, imine carbon, methyl carbon, and ethylenediamine carbons. | [1] | |

| IR | Characteristic C=N stretching vibration of the imine group. | [1] | |

| MS | Molecular ion peak corresponding to the calculated molecular weight. | [1] | |

| This compound Derivatives | ¹H-NMR | Signals for the ethyl group (triplet and quartet), aromatic protons, and methine and methylene protons of the diamine backbone. | - |

| ¹³C-NMR | Resonances for the ethyl group carbons, aromatic carbons, and the two carbons of the ethane-1,2-diamine moiety. | - | |

| IR | N-H stretching vibrations for the amine groups. | - | |

| MS | Molecular ion peak confirming the molecular weight of the derivative. | - |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound derivatives are limited, related vicinal diamine and Schiff base derivatives have shown a range of biological activities, including antimicrobial and cytotoxic effects. Metal complexes of Schiff base ligands derived from substituted acetophenones have demonstrated moderate antibacterial potential against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli[1].

The mechanism of action for such compounds often involves their ability to chelate metal ions, which can be crucial for the function of various enzymes. Inhibition of these enzymes can disrupt essential cellular processes in microorganisms.

Conclusion

The synthesis of this compound derivatives can be readily achieved through established synthetic routes such as the formation and subsequent reduction of Schiff bases. These compounds are valuable targets for further investigation due to the known biological activities of related vicinal diamines. The detailed protocols and characterization data provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring this class of molecules for various applications, including the development of new therapeutic agents and chiral ligands for asymmetric synthesis. Further research is warranted to fully elucidate the biological potential and specific molecular targets of these derivatives.

References

In-depth Technical Guide on Theoretical and Computational Studies of 1-(4-Ethylphenyl)ethane-1,2-diamine

A comprehensive review of the theoretical and computational analysis of 1-(4-Ethylphenyl)ethane-1,2-diamine is not currently possible due to a lack of available research and published data on this specific compound.

Extensive searches of scientific databases and scholarly articles did not yield any specific theoretical or computational studies focused on this compound. The existing literature primarily covers related, but structurally distinct, diamine derivatives and their applications.

This guide will, therefore, provide a foundational overview of the methodologies that would be employed in a theoretical and computational study of this molecule, based on common practices in computational chemistry for similar compounds. It will also touch upon the synthesis of related Schiff base ligands and precursors to offer context for potential future experimental and computational work.

Hypothetical Computational Workflow

Should a research initiative be undertaken to investigate this compound, a typical computational workflow would be employed to elucidate its structural, electronic, and reactive properties. The following diagram illustrates a standard procedure for such a study.

Caption: A typical workflow for the theoretical and computational study of a novel molecule.

Experimental Context: Synthesis of Related Compounds

While direct experimental protocols for this compound are not available in the reviewed literature, the synthesis of structurally similar Schiff base ligands provides a relevant experimental framework. For instance, the synthesis of N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine involves the condensation of 4-chloroacetophenone with ethylenediamine in methanol, catalyzed by sulfuric acid[1]. This suggests that a plausible synthetic route to the title compound could involve the reaction of 1-(4-ethylphenyl)ethanone with ethane-1,2-diamine.

Precursor Information

The precursor, 1-(4-ethylphenyl)ethanone, is a known compound with available spectroscopic data.[2][3]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.2017 g/mol |

| CAS Registry Number | 937-30-4 |

Potential Areas for Future Research

A dedicated theoretical and computational study of this compound would be a valuable contribution to the field. Such a study could provide fundamental insights into its:

-

Conformational Landscape: Identifying the most stable geometric isomers.

-

Electronic Structure: Understanding the distribution of electrons and the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

-

Spectroscopic Signature: Predicting IR, Raman, and NMR spectra to aid in experimental characterization.

-

Reactivity: Calculating various reactivity descriptors to predict sites susceptible to electrophilic or nucleophilic attack.

-

Potential Applications: Investigating its potential as a ligand in coordination chemistry or as a building block for pharmacologically active molecules through molecular docking studies.

Conclusion

At present, a comprehensive technical guide on the theoretical and computational aspects of this compound cannot be compiled due to the absence of specific research on this molecule. The information provided here serves as a roadmap for future investigations, outlining standard computational methodologies and drawing parallels from the synthesis of related compounds. Further experimental and theoretical work is necessary to elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Ethylphenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the organic compound 1-(4-Ethylphenyl)ethane-1,2-diamine. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its predicted physicochemical properties based on structurally related compounds and outlines detailed experimental protocols for its thorough characterization. This document is intended to be a practical resource for researchers and professionals involved in drug development and chemical analysis.

Core Compound Information

| Property | Value / Information |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Structure | (Chemical structure to be inserted here if possible) |

| CAS Number | 1213310-56-5 (for the (1R)-enantiomer) |

Predicted Solubility Profile

The solubility of this compound is predicted based on the general behavior of low molecular weight amines and substituted ethylenediamines.[1][2] The presence of two amine groups suggests that its solubility will be highly dependent on the pH of the medium. The ethylphenyl group will contribute to its lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Sparingly soluble to insoluble | The hydrophobic ethylphenyl group is expected to dominate, limiting solubility in neutral water. |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine groups will be protonated to form water-soluble ammonium salts.[1][3][4] |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | The amine groups will remain in their free base form, which is less soluble in aqueous media. |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The amine groups can form hydrogen bonds with polar organic solvents. |

| Nonpolar Organic Solvents (e.g., Diethyl Ether, Dichloromethane) | Soluble | The ethylphenyl group and the overall organic nature of the molecule will promote solubility in nonpolar solvents.[2] |

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to quantitatively determine the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

pH meter

-

Volumetric flasks and pipettes

-

Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Diethyl Ether, Dichloromethane

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Logical Workflow for Solubility Determination

Caption: A flowchart of the experimental steps for determining the solubility of a compound.

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its handling, storage, and potential application in drug development. Amines are known to be susceptible to oxidative degradation and may react with atmospheric carbon dioxide.[5] A comprehensive stability assessment should be conducted following international guidelines, such as those from the ICH.[6][7][8][9][10]

Table 2: Potential Stability Issues and Stress Testing Conditions

| Stress Factor | Conditions | Potential Degradation Pathway |

| Hydrolysis | Acidic (e.g., 0.1 M HCl), Neutral (water), and Basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).[11] | Generally stable to hydrolysis, but extreme pH and temperature could lead to unforeseen reactions. |

| Oxidation | Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12] | Oxidation of the amine groups to form N-oxides, imines, or other degradation products. |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[7] | Photolytic degradation, potentially leading to the formation of colored degradants. |

| Thermal Stability | Exposure to high temperatures (e.g., 80 °C) in both solid and solution states. | Thermal decomposition. |

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the chemical stability of this compound under various stress conditions.

Materials and Equipment

-

This compound

-

Forced-air oven

-

Photostability chamber

-

pH meter

-

HPLC-UV or LC-MS/MS system with a validated stability-indicating method

-

Reagents for stress testing (HCl, NaOH, H₂O₂)

Procedure

-

Forced Degradation (Stress) Studies:

-

Hydrolytic Stability: Prepare solutions of the compound in acidic, basic, and neutral media. Expose them to elevated temperatures and take samples at various time points (e.g., 0, 6, 24, 48 hours).

-

Oxidative Stability: Prepare a solution of the compound and add a solution of hydrogen peroxide. Monitor the degradation over time at room temperature.

-

Photostability: Expose the solid compound and a solution of the compound to a defined light source in a photostability chamber. A control sample should be protected from light.

-

Thermal Stability: Store the solid compound and a solution at an elevated temperature. Analyze samples at different time points.

-

-

Sample Analysis:

-

At each time point, quench the reaction if necessary (e.g., by neutralization or dilution).

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

-

Determine the percentage of the remaining parent compound and identify and quantify any major degradation products.

-

-

Long-Term Stability Studies:

-

Store the compound in its intended container closure system under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for an extended period (e.g., up to 24 months).[10]

-

Analyze samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Logical Workflow for Stability Testing

References

- 1. chemhaven.org [chemhaven.org]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. scribd.com [scribd.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. asianpubs.org [asianpubs.org]

- 6. scribd.com [scribd.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

The Synthesis and Utility of 1-(4-Ethylphenyl)ethane-1,2-diamine: A Technical Guide for Chemical Researchers

Introduction

1-(4-Ethylphenyl)ethane-1,2-diamine is a vicinal diamine that holds potential as a valuable building block in the synthesis of novel organic compounds, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a chiral backbone and an ethylphenyl moiety, makes it an attractive scaffold for the development of new ligands for asymmetric catalysis, as well as for incorporation into pharmacologically active molecules. This technical guide provides a comprehensive overview of the proposed synthesis of this compound, starting from the readily available precursor 1-(4-ethylphenyl)ethanone. It also explores an alternative synthetic strategy and details the experimental protocols for key transformations.

Properties of the Starting Material: 1-(4-Ethylphenyl)ethanone

The primary starting material for the proposed synthesis is 1-(4-ethylphenyl)ethanone, also known as 4'-ethylacetophenone. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 937-30-4 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 125 °C at 20 mmHg[3] |

| Melting Point | -20.6 °C[3] |

| Density | 0.993 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.5293[3] |

Proposed Synthetic Pathway

A robust three-step synthetic route is proposed for the preparation of this compound from 1-(4-ethylphenyl)ethanone. This pathway involves the formation of an α-azido ketone intermediate, followed by a one-pot reduction of both the azide and ketone functionalities.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 1-(4-Ethylphenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diamines are crucial building blocks in the synthesis of pharmaceuticals, chiral ligands, and catalysts. The enantioselective synthesis of these motifs, particularly from readily available alkenes, is a significant area of research. This document provides detailed application notes and protocols for the enantioselective synthesis of 1-(4-ethylphenyl)ethane-1,2-diamine, a valuable chiral diamine, via the asymmetric diamination of 4-ethylstyrene. The primary method highlighted is the highly efficient catalytic asymmetric diamination using a chiral hypervalent iodine catalyst, which has demonstrated broad substrate scope and excellent enantioselectivity for styrene derivatives.[1][2][3]

Principle of the Method

The core of this synthetic approach is the catalytic enantioselective vicinal diamination of styrenes. This reaction proceeds under intermolecular reaction control, utilizing a chirally modified aryliodine(I) catalyst. The catalytic cycle involves an iodine(I/III) manifold with a common and safe terminal oxidant, 3-chloroperbenzoic acid (m-CPBA).[2][3] This method is noted for its high enantiomeric excesses, typically in the range of 91-98% for a variety of styrene substrates.[3] An environmentally benign solvent combination is often employed, which also helps to suppress undesired side reactions such as epoxidation.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the catalytic asymmetric diamination of various substituted styrenes using a chiral aryliodine(I) catalyst, based on the literature.[2][3] While specific data for 4-ethylstyrene is part of a broader study of 30 examples, the performance with structurally similar substrates provides a strong indication of the expected outcome.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Fluorostyrene | 20 | 68 | 95 |

| 4-Chlorostyrene | 20 | 75 | 96 |

| 4-Bromostyrene | 20 | 78 | 96 |

| 4-Methylstyrene | 20 | 72 | 95 |

| 4-Ethylstyrene (Expected) | 20 | 70-80 | 94-97 |

| Styrene | 20 | 81 | 94 |

| 3-Chlorostyrene | 20 | 71 | 97 |

| 2-Chlorostyrene | 20 | 65 | 98 |

Note: The data for 4-ethylstyrene is an expected range based on the performance of similar p-alkylated and halogenated styrenes in the cited literature.

Experimental Protocols

This section provides a detailed methodology for the enantioselective synthesis of this compound based on the catalytic asymmetric diamination of styrenes.

Materials and Reagents

-

4-Ethylstyrene (substrate)

-

Chiral iodoarene catalyst (e.g., a derivative of iodo-2,6-diisopropylanisole with chiral auxiliaries)

-

Bismethanesulfonimide (NH(SO₂Me)₂) (nitrogen source)

-

3-Chloroperbenzoic acid (m-CPBA) (terminal oxidant)

-

tert-Butyl methyl ether (t-BuOMe) (solvent)

-

Hexafluoroisopropanol (HFIP) (solvent additive)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

Equipment

-

Schlenk flask or oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates

-

Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination

General Procedure for Catalytic Asymmetric Diamination

-

To an oven-dried Schlenk flask under an inert atmosphere, add the chiral iodoarene catalyst (0.04 mmol, 20 mol%).

-

Add bismethanesulfonimide (0.3 mmol, 1.5 equiv.).

-

Add 4-ethylstyrene (0.2 mmol, 1.0 equiv.).

-

Add a solvent mixture of t-BuOMe (2.0 mL) and HFIP (0.5 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 3-chloroperbenzoic acid (m-CPBA, 77% max, 0.4 mmol, 2.0 equiv.) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL) and a 10% aqueous solution of Na₂S₂O₃ (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the protected diamine product.

Deprotection of the Diamine

The resulting N,N'-bis(methylsulfonyl) diamine can be deprotected to yield the free diamine. Detailed deprotection protocols are available in the supporting information of the cited literature.[4]

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for 1-(4-Ethylphenyl)ethane-1,2-diamine in Asymmetric Catalysis

Disclaimer: Direct catalytic applications of 1-(4-Ethylphenyl)ethane-1,2-diamine are not extensively documented in publicly available literature. Therefore, these application notes and protocols are based on the performance of structurally analogous and well-characterized chiral ligands, particularly N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), a widely used ligand in asymmetric catalysis. The methodologies and expected outcomes detailed below serve as a representative guide for researchers exploring the catalytic potential of this compound and its derivatives.

Introduction

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of metal-catalyzed transformations. Their C2-symmetric backbone allows for effective stereochemical control in the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and fine chemicals. This compound, a derivative of 1,2-diphenylethylenediamine (DPEN), is a promising candidate for a chiral ligand. The ethyl group on the phenyl ring can modulate the steric and electronic properties of the resulting metal complex, potentially influencing its catalytic activity and enantioselectivity.

This document provides an overview of the potential applications of this compound, primarily focusing on its use in asymmetric transfer hydrogenation of ketones, a reaction class where its analogs have shown exceptional performance.

Key Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. The reaction typically employs a ruthenium(II) complex of a chiral diamine ligand and a hydrogen donor, such as a mixture of formic acid and triethylamine.

Reaction Scheme:

A representative scheme for the asymmetric transfer hydrogenation of a prochiral ketone to a chiral alcohol, catalyzed by a Ruthenium complex of a chiral diamine ligand.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a Ru(II)-TsDPEN catalyst, which is expected to be a good model for the performance of a Ru(II) complex with N-tosylated this compound.

| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) | Catalyst Loading (mol%) | Reference |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 (R) | 1 | [1] |

| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 97 (R) | 1 | [1] |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 96 (R) | 1 | [1] |

| 4 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 98 | 95 (R) | 1 | [1] |

| 5 | Propiophenone | 1-Phenylpropan-1-ol | >99 | 99 (R) | 0.5 | [2] |

Experimental Protocols

Protocol 1: In situ Preparation of the Ru(II)-Diamine Catalyst

Materials:

-

[RuCl2(p-cymene)]2

-

(1S,2S)-N-Tosyl-1-(4-ethylphenyl)ethane-1,2-diamine (or analogous TsDPEN)

-

Anhydrous isopropanol or dichloromethane

-

Triethylamine (Et3N)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (1 equivalent) and the chiral diamine ligand (2.2 equivalents) in anhydrous isopropanol or dichloromethane.

-

Add triethylamine (2.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1 hour. The resulting orange to red-brown solution is the active catalyst and can be used directly in the hydrogenation reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

The pre-formed Ru(II)-diamine catalyst solution

-

Anhydrous solvent (e.g., isopropanol, dichloromethane, or water)

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine to serve as the hydrogen source.

-

In a reaction vessel, add the Ru(II)-diamine catalyst (0.5 - 2 mol% relative to the substrate).

-

Add the solvent, followed by the acetophenone substrate (1 mmol).

-

Add the formic acid/triethylamine mixture (2-5 equivalents relative to the substrate).

-

Stir the reaction mixture at the desired temperature (typically 25-50 °C) for the required time (2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualizations

References

Application Note: Protocol for the Resolution of Racemic 1-(4-Ethylphenyl)ethane-1,2-diamine

Introduction

Chiral vicinal diamines are crucial building blocks in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis. The enantiomers of 1-(4-Ethylphenyl)ethane-1,2-diamine are of significant interest for these applications. This document provides a detailed protocol for the resolution of racemic this compound via diastereomeric salt formation, a common and effective method for separating enantiomers.[1] The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.

The resolution process involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Subsequently, the desired enantiomer of the diamine is recovered by treating the separated diastereomeric salt with a base.

Experimental Protocol

This protocol outlines the resolution of racemic this compound using L-(+)-tartaric acid as the chiral resolving agent.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

2 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Formation of Diastereomeric Salts:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.

-

In a separate beaker, dissolve 9.15 g (1.0 equivalent) of L-(+)-tartaric acid in 50 mL of warm methanol.

-

Slowly add the tartaric acid solution to the diamine solution with continuous stirring.

-

Heat the resulting mixture to reflux for 30 minutes.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL) to remove any soluble impurities.

-

Dry the crystals under vacuum to obtain the diastereomeric salt of one enantiomer (e.g., (R,R)-1-(4-Ethylphenyl)ethane-1,2-diamine-L-tartrate).

-

-

Liberation of the Free Diamine:

-

Suspend the dried diastereomeric salt in 100 mL of deionized water.

-

With vigorous stirring, add 2 M NaOH solution dropwise until the pH of the solution reaches 12-14, ensuring all the salt has dissolved and the free diamine has been liberated.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee%) of the resolved diamine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the resolution of racemic this compound with different resolving agents. This data is for illustrative purposes to guide researchers in selecting an appropriate resolving agent.

| Resolving Agent | Molar Ratio (Diamine:Agent) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Diamine | Specific Rotation [α]D (c=1, MeOH) |

| L-(+)-Tartaric Acid | 1:1 | Methanol | 42 | >98% | +45.2° |

| D-(-)-Tartaric Acid | 1:1 | Methanol | 40 | >98% | -44.9° |

| (1R)-(-)-Camphor-10-sulfonic Acid | 1:1 | Ethanol | 35 | 95% | +42.8° |

| (1S)-(+)-Camphor-10-sulfonic Acid | 1:1 | Ethanol | 33 | 94% | -42.5° |

Workflow Diagram

The following diagram illustrates the key steps in the resolution protocol.

Caption: Workflow for the resolution of racemic this compound.

References

Application Notes and Protocols: The Coordination Chemistry of 1-(4-Ethylphenyl)ethane-1,2-diamine

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the use of 1-(4-ethylphenyl)ethane-1,2-diamine in the preparation of coordination compounds. While the fundamental principles of coordination chemistry would apply to this ligand, there is an absence of specific experimental data, such as detailed synthetic protocols, crystallographic information (bond lengths and angles), or spectroscopic characterizations for its metal complexes.

This scarcity of data prevents the creation of the detailed Application Notes and Protocols as requested, which would require quantitative data for tables and established experimental methodologies.

As a viable alternative, this document will provide the requested detailed Application Notes and Protocols for a closely related and extensively studied ligand: Ethylenediamine (en) . Ethylenediamine (ethane-1,2-diamine) is a foundational bidentate ligand in coordination chemistry, and its behavior provides a strong predictive framework for understanding the potential coordination modes and properties of its derivatives, including this compound. The principles, protocols, and characterization techniques described herein for ethylenediamine complexes are directly applicable to research on less-documented diamine ligands.

Alternative Topic: Ethylenediamine (en) in the Preparation of Coordination Compounds

Introduction

Ethylenediamine (H₂NCH₂CH₂NH₂) is a versatile and widely utilized bidentate ligand in coordination chemistry.[1][2] Its two primary amine groups can chelate to a single metal center, forming a stable five-membered ring.[2] This chelate effect contributes to the thermodynamic stability of the resulting metal complexes. The study of ethylenediamine complexes is fundamental to understanding isomerism, reaction mechanisms, and the application of coordination compounds in various fields, including catalysis and materials science.[3]

Application Notes

1. Synthesis of Tris(ethylenediamine)metal(II) Complexes

A common application of ethylenediamine is the synthesis of homoleptic tris-chelate complexes with first-row transition metals. These [M(en)₃]²⁺ complexes are often crystalline and serve as excellent examples for studying the coordination chemistry of divalent metal ions.[4]

Key Characteristics:

-

Coordination Geometry: Typically octahedral.

-

Isomerism: These complexes are chiral and can exist as enantiomers, designated Δ and Λ.[4]

-

Electronic Properties: The electronic spectra and magnetic properties are dependent on the d-electron configuration of the central metal ion. For example, the d⁹ Cu²⁺ complex exhibits a significant Jahn-Teller distortion.[4]

2. Formation of Heterometallic Coordination Polymers

Ethylenediamine complexes can be used as building blocks for constructing more complex structures, such as heterometallic coordination polymers. For instance, a [Cu(en)₂]²⁺ unit can be linked to a tetrathiocyanatozincate(II) anion, [Zn(NCS)₄]²⁻, to form a one-dimensional zigzag chain.[5]

Key Features:

-

Bridging Ligands: Thiocyanate ions often act as bridging ligands, connecting the two different metal centers.

-

Magnetic Properties: The magnetic interactions between the paramagnetic centers (e.g., Cu²⁺) can be studied, and these interactions are influenced by the geometry of the bridging pathway.[5]

3. Precursor for Schiff Base Ligands

Ethylenediamine is a common starting material for the synthesis of more complex Schiff base ligands.[1][6] These ligands are formed through the condensation reaction of the diamine with aldehydes or ketones. The resulting polydentate Schiff base ligands can coordinate to metal ions through both the imine nitrogen atoms and other donor atoms present in the aldehyde/ketone precursor.[6][7]

Quantitative Data Summary

The following tables summarize key crystallographic data for representative ethylenediamine complexes.

Table 1: Selected Bond Lengths for --INVALID-LINK--₂ Complexes [4]

| Metal (M) | Average M-N Bond Length (Å) |

| Mn(II) | 2.27 |

| Fe(II) | 2.20 |

| Co(II) | 2.15 |

| Ni(II) | 2.12 |

| Cu(II) | 2.16 (average of elongated) |

| Zn(II) | 2.18 |

Table 2: Coordination Geometry Parameters for [Cu(pn)₂Zn(NCS)₄] (pn = 1,2-diaminopropane, a close analog of en) [5]

| Parameter | Value |

| Cu-N Bond Lengths (Å) | 2.01 - 2.03 |

| Cu-S Bond Lengths (Å) | 2.98 - 3.05 |

| Zn-N Bond Lengths (Å) | 1.95 - 1.97 |

| N-Cu-N Bond Angles (°) | 83.9 - 96.1 |

| S-Cu-N Bond Angles (°) | 85.5 - 94.5 |

| N-Zn-N Bond Angles (°) | 103.7 - 114.2 |

Experimental Protocols

Protocol 1: Synthesis of Tris(ethylenediamine)nickel(II) Diacetate, --INVALID-LINK--₂ [4]

Materials:

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Ethylenediamine (en)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve approximately 25 mg of nickel(II) acetate in 3 mL of ethylenediamine in a 20 mL vial.

-

Heat the solution to 80 °C under a dinitrogen atmosphere.

-

Allow the solution to cool slowly to room temperature.

-

Single crystals suitable for X-ray diffraction will form over a period of 24-48 hours.

-

Isolate the crystals by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of the Schiff Base N,N'-bis(4-methoxybenzylidene)ethylenediamine [8]

Materials:

-

Ethylenediamine

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Ethanol

Procedure:

-

Dissolve p-anisaldehyde (2.0 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Slowly add a solution of ethylenediamine (1.0 mmol) in 10 mL of ethanol to the aldehyde solution with stirring.

-

Reflux the mixture for 4 hours.

-

Reduce the volume of the solvent by rotary evaporation.

-

Allow the concentrated solution to stand at room temperature.

-

Collect the resulting crystalline product by filtration and wash with cold ethanol.

Visualizations

Below are diagrams representing the logical workflow for the synthesis and characterization of a generic metal-ethylenediamine complex and the structure of a tris(ethylenediamine)metal cation.

Caption: Workflow for the synthesis and characterization of metal-ethylenediamine complexes.

Caption: Chelation of a central metal ion (M) by three ethylenediamine ligands.

References

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. 19.2 Coordination Chemistry of Transition Metals – Chemistry [wisc.pb.unizin.org]

- 3. pvpcollegepatoda.org [pvpcollegepatoda.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds [mdpi.com]

- 6. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 1-(4-Ethylphenyl)ethane-1,2-diamine

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Ethylphenyl)ethane-1,2-diamine in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a chiral diamine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is essential for ensuring the quality, efficacy, and safety of the final drug product. This document outlines three robust analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC for enantiomeric separation.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method describes the quantification of total this compound using reverse-phase HPLC with UV detection following pre-column derivatization. Derivatization is often necessary to introduce a chromophore for sensitive UV detection.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

-

Perform serial dilutions to bring the concentration within the calibration range.

-

For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

2. Derivatization Procedure:

-

To 100 µL of the sample or standard solution, add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL o-phthalaldehyde (OPA) in borate buffer, pH 9.5, with a small amount of 2-mercaptoethanol).

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 2 minutes.[1]

-

Inject a defined volume (e.g., 20 µL) into the HPLC system.

3. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Start with 30% A, increase to 80% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 330 nm.[1]

-

Injection Volume: 20 µL.

4. Calibration and Quantification:

-

Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and derivatize them using the same procedure as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Data Presentation

Table 1: Typical Quantitative Data for HPLC-UV Method

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Workflow Diagram

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity for the quantification of this compound, typically after derivatization to improve volatility and chromatographic behavior.

Experimental Protocol

1. Sample Preparation:

-

Prepare sample solutions as described in the HPLC method.

-

Ensure the solvent is compatible with the derivatization reagent and GC analysis (e.g., dichloromethane, ethyl acetate).

2. Derivatization Procedure:

-

To 100 µL of the sample or standard solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

3. GC-MS Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 280 °C.[3]

-

Ion Source Temperature: 230 °C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

4. Calibration and Quantification:

-

Prepare and derivatize a series of calibration standards.

-

Generate a calibration curve by plotting the peak area of the target ion against the concentration.

-

Quantify the analyte in samples using the calibration curve.

Data Presentation

Table 2: Typical Quantitative Data for GC-MS Method

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | ~10 ng/mL |

| Limit of Quantification (LOQ) | ~30 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Workflow Diagram```dot

Caption: Principle of chiral separation.

References

Application Notes and Protocols: Derivatization of 1-(4-Ethylphenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential derivatization of 1-(4-Ethylphenyl)ethane-1,2-diamine for various applications, drawing upon established methodologies for analogous chiral 1,2-diamines. Due to a lack of specific literature for this compound, the protocols and applications described herein are based on well-documented derivatizations of structurally similar diamines and serve as a guide for its functionalization and use in research and development.

Introduction

This compound is a chiral diamine with significant potential in asymmetric catalysis, drug discovery, and materials science. Its structural features, including a chiral backbone and an aromatic substituent, make it an attractive scaffold for the synthesis of novel ligands, catalysts, and biologically active molecules. Derivatization of the two primary amine groups allows for the fine-tuning of its steric and electronic properties to suit specific applications. Chiral 1,2-diamines are fundamental building blocks in the synthesis of chiral ligands and organocatalysts.[1]

Key Applications and Derivatization Strategies

The primary applications for derivatized this compound are anticipated to be in the fields of asymmetric catalysis and as chiral building blocks in medicinal chemistry.

Asymmetric Catalysis

Chiral 1,2-diamines are extensively used to create ligands for metal-catalyzed asymmetric reactions. The derivatization of this compound can lead to the formation of Schiff bases, amides, sulfonamides, and other ligand types that can coordinate with various transition metals. These metal complexes can then be employed as catalysts in a range of enantioselective transformations.

1. Schiff Base Formation for Chiral Ligands:

The reaction of the diamine with aldehydes or ketones yields chiral Schiff base (diimine) ligands. These are particularly useful in asymmetric synthesis. For instance, Schiff base ligands derived from chiral diamines have been successfully used in the highly enantioselective Nozaki-Hiyama-Kishi reaction.[2]

2. N-Acylation and N-Sulfonylation:

Acylation or sulfonylation of the amine groups can produce bidentate ligands with different steric and electronic environments around the metal center. These modifications can influence the enantioselectivity and catalytic activity of the resulting metal complexes.

Chiral Resolution and Building Blocks

Derivatives of this compound can also be utilized as chiral resolving agents or as key intermediates in the synthesis of complex molecules with specific stereochemistry.

Quantitative Data Summary

The following table summarizes representative yields and enantiomeric excesses (ee) achieved in asymmetric catalysis using derivatives of analogous 1,2-diamines. This data provides an indication of the potential efficacy of catalysts derived from this compound.

| Ligand Type (Derived from Analogous Diamines) | Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Schiff Base | Michael Addition | Ni(II) Complex | up to 96 | up to 96 | [3] |

| N,N'-Dioxide | Ring-opening of aziridines | Mg(OTf)2 | 97 | 95 | [4] |

| Chiral Diamine Complex | Hydrogenation of dehydroamino acids | Rh(I) Complex | - | up to 99 | [5] |

| Bisphosphine | Ring-opening of aziridines | Ag(I) Complex | up to 99 | up to 94 | [4] |

Experimental Protocols

The following are detailed protocols for common derivatization reactions applicable to this compound, based on established procedures for similar substrates.

Protocol 1: Synthesis of Chiral Schiff Base Ligands

This protocol describes the condensation reaction between a chiral diamine and an aldehyde to form a diimine ligand.

Materials:

-

This compound

-

Substituted Salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 2.2 mmol of the substituted salicylaldehyde to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a small amount of a non-polar solvent (e.g., hexane).

-

Wash the collected crystals with cold ethanol and dry under vacuum.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N,N'-Bis(trifluoromethanesulfonylation) of the Diamine

This protocol details the synthesis of a bis(sulfonamide) derivative, which can serve as a chiral ligand or intermediate.

Materials:

-

This compound

-

Trifluoromethanesulfonyl chloride (TfCl) or Triflic anhydride (Tf₂O)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Schlenk flask or oven-dried glassware

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of this compound in 15 mL of anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2.5 mmol of triethylamine or pyridine to the solution.

-

Slowly add 2.2 mmol of trifluoromethanesulfonyl chloride or triflic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified N,N'-bis(trifluoromethanesulfonyl) derivative by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and derivatization of 1,2-diamines and a conceptual signaling pathway for the application of a chiral catalyst.

Caption: General workflow for the synthesis, derivatization, and application of 1,2-diamines.

Caption: Conceptual catalytic cycle for an asymmetric transformation using a chiral catalyst.

References

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RUA [rua.ua.es]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Pharmaceutical Compounds Structurally Related to 1-(4-Ethylphenyl)ethane-1,2-diamine

Introduction:

While direct pharmaceutical applications of 1-(4-Ethylphenyl)ethane-1,2-diamine are not extensively documented in publicly available literature, several structurally related phenethylamine derivatives are established pharmaceutical agents. These compounds share a core phenethylamine scaffold, which is crucial for their biological activity. This document provides detailed application notes and protocols for the synthesis and understanding of three such pharmaceuticals: Phentermine, Diethylpropion, and Phendimetrazine. These examples serve as valuable references for researchers, scientists, and drug development professionals working with related chemical entities.

Phentermine

Application Notes:

Phentermine is a sympathomimetic amine that functions as an appetite suppressant for the short-term management of obesity.[1] Its mechanism of action involves the release of norepinephrine and dopamine, which leads to a state of heightened alertness and reduced hunger.[2][3] Recent studies have also implicated the PI3K/Akt signaling pathway in the conditioned rewarding effects of phentermine.[4] The synthesis of phentermine can be achieved through various routes, with one common method starting from dimethyl benzyl carbinol.

Quantitative Data Summary:

| Starting Material | Key Reagents | Reaction Step | Product | Yield (%) | Purity (%) | Reference |

| Dimethyl benzyl carbinol | Acetic acid, Propionitrile, Sulfuric acid | Acetamide formation | N-(1,1-dimethyl-phenethyl)acetamide | 96.44 | - | [5] |

| N-(1,1-dimethyl-phenethyl)acetamide | n-Butanol, Potassium hydroxide | Hydrolysis | Phentermine (free base) | 96.93 | - | [5] |

| Phentermine (free base) | Dichloromethane, Hydrogen chloride gas | Salt formation | Phentermine Hydrochloride | 95.98 | 99.8 | [5][6] |

| Overall | Phentermine Hydrochloride | ~89.7 | 99.8 | [5][6] |

Experimental Protocols:

Synthesis of N-(1,1-dimethyl-phenethyl)acetamide:

-

To a 250mL three-necked flask, add 49.97g of acetic acid (832.13 mmol) and 68.32g of n-butyronitrile (1.66 mol) and dissolve.

-

Under an ice-water bath, add 25.0g of dimethyl benzyl carbinol (166.43 mmol) dropwise to the flask.

-

After the addition is complete, slowly add 4mL of concentrated sulfuric acid (18.4 mol/L).

-

Remove the ice-water bath and stir the reaction for 8 hours, monitoring for the complete disappearance of the starting material by TLC.

-

Pour the reaction mixture into a 500mL beaker containing 100mL of water, resulting in a turbid solution.

-

Adjust the pH to 7.1 with a 3mol/L KOH solution to precipitate the solid product.

-

Filter the solid under vacuum and wash with water to obtain N-(1,1-dimethyl-phenethyl)acetamide (Yield: 30.7g, 96.44%).[5]

Synthesis of Phentermine free base:

-

Dissolve 30.7g of N-(1,1-dimethyl-phenethyl)acetamide (173.21 mmol) in 200mL of n-butanol.

-

Add 20.78g of potassium hydroxide (519.63 mmol) and heat the mixture to reflux for 9 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into a beaker containing 300mL of water and stir.

-

Extract the product with ethyl acetate. Collect the organic layer and wash it three times with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain an oily product (Yield: 22.7g, 96.93%).[5]

Synthesis of Phentermine Hydrochloride:

-

Dissolve 22.7g of the oily phentermine free base in 120mL of dichloromethane.

-

Bubble hydrogen chloride gas through the solution until a large amount of white solid precipitates.

-

Filter the solid under reduced pressure, wash, and dry to obtain phentermine hydrochloride (Yield: 27.5g, ~95.98%).[5][6]

Signaling Pathway and Experimental Workflow:

Diethylpropion

Application Notes:

Diethylpropion is a sympathomimetic amine used for the short-term treatment of obesity.[7] It acts as a central nervous system stimulant and an appetite suppressant. Its mechanism of action involves increasing the levels of the neurotransmitters dopamine and norepinephrine by inhibiting their reuptake.[8][9] The synthesis of diethylpropion can be achieved from propiophenone.

Quantitative Data Summary:

| Starting Material | Key Reagents | Reaction Step | Product | Yield (%) | Reference |

| Propiophenone | Bromine | Bromination | 2-Bromopropiophenone | - | [10] |

| 2-Bromopropiophenone | Diethylamine | Condensation | Diethylpropion (base) | 80-85 (on a larger scale) | [11] |

| Diethylpropion (base) | Hydrogen chloride | Salt formation | Diethylpropion Hydrochloride | - | [10] |

Experimental Protocols:

Synthesis of 2-Bromopropiophenone:

-

Propiophenone is brominated using bromine to form 2-bromopropiophenone. (Specific reaction conditions and yields are not detailed in the provided search results but this is a standard electrophilic substitution reaction).[10]

Synthesis of Diethylpropion (base):

-

2-Bromopropiophenone is condensed with diethylamine to yield the diethylpropion free base. This reaction is reported to be sensitive to pH.[11]

-

Optimal yields (80-85%) are obtained when the reaction is carried out on a larger scale where the pH can be more readily controlled.[11]

Synthesis of Diethylpropion Hydrochloride:

-

The purified diethylpropion free base is dissolved in a suitable solvent.

-

The solution is treated with hydrogen chloride to form the hydrochloride salt.[10]

Mechanism of Action and Experimental Workflow:

Phendimetrazine

Application Notes:

Phendimetrazine is a sympathomimetic amine of the morpholine chemical class, used as a short-term appetite suppressant.[8] It functions as a prodrug, being metabolized in the liver to its active form, phenmetrazine.[12][13] Phenmetrazine is a norepinephrine-dopamine releasing agent.[12] This metabolic conversion allows for a more sustained release of the active compound.[13]

Quantitative Data Summary:

| Starting Material | Key Reagents | Reaction Step | Product | Yield (%) | Reference |

| N-methylethanolamine, 2-bromopropiophenone | - | Condensation | Intermediate (3) | - | [8][12] |

| Intermediate (3) | Formic acid | Reductive cyclization | Phendimetrazine | - | [8][12] |

Experimental Protocols:

Synthesis of Phendimetrazine:

-

N-methylethanolamine is reacted with 2-bromopropiophenone to form an intermediate compound.[8][12]

-

This intermediate is then reductively cyclized using formic acid to yield phendimetrazine.[8][12] (Detailed reaction conditions and yields are not available in the provided search results).

Mechanism of Action and Experimental Workflow:

References

- 1. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of phentermine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]

- 6. Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PHENTERMINE synthesis - chemicalbook [chemicalbook.com]

- 8. diethylpropion | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Neurochemical and behavioral effects elicited by bupropion and diethylpropion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethylpropion | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US2816929A - Process for beta-diethylaminopropiophenone - Google Patents [patents.google.com]

- 12. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 1-(4-Ethylphenyl)ethane-1,2-diamine as a Catalyst in Asymmetric Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the established catalytic activity of structurally similar chiral 1,2-diamines. As of the date of this document, specific literature detailing the catalytic use of 1-(4-Ethylphenyl)ethane-1,2-diamine is not available. The provided information serves as a representative and predictive guide for its potential applications in asymmetric catalysis.

Introduction

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective organocatalysts and ligands for metal-catalyzed reactions. Their utility stems from their rigid C2-symmetric backbone, which creates a well-defined chiral environment essential for high enantioselectivity. This compound is a chiral diamine with potential applications in a variety of asymmetric transformations, including but not limited to, Michael additions, Mannich reactions, and aldol reactions. Its structural similarity to well-known catalysts like 1,2-diphenylethane-1,2-diamine (DPEN) suggests its utility in promoting stereoselective bond formation. This document outlines a potential application of this compound as an organocatalyst in the asymmetric Michael addition of ketones to nitroalkenes, a key carbon-carbon bond-forming reaction.

Application: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental transformation in organic synthesis. The use of chiral organocatalysts to control the stereochemical outcome of this reaction is of significant interest. This compound is proposed to catalyze the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, yielding the corresponding adduct with high diastereo- and enantioselectivity.

Proposed Catalytic Cycle